molecular formula C8H6N2OS B13694150 3-(2-Thienyl)pyrazin-2(1H)-one

3-(2-Thienyl)pyrazin-2(1H)-one

Cat. No.: B13694150
M. Wt: 178.21 g/mol
InChI Key: FGMNPRFKJMUNSC-UHFFFAOYSA-N
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Description

3-(2-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce pyrazolidine derivatives.

Scientific Research Applications

3-(2-Thienyl)pyrazin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Thienyl)pyrazin-2(1H)-one exerts its effects is related to its ability to interact with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Thienyl)pyrazin-2(1H)-one is unique due to its combination of the pyrazine and thiophene rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of materials for organic electronics and as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

3-thiophen-2-yl-1H-pyrazin-2-one

InChI

InChI=1S/C8H6N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-5H,(H,10,11)

InChI Key

FGMNPRFKJMUNSC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=CNC2=O

Origin of Product

United States

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